

Diethyl 2-(4-nitrophenyl)malonate molecular structure and weight.

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Compound of Interest

Compound Name: Diethyl 2-(4-nitrophenyl)malonate

Cat. No.: B082213

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An In-depth Technical Guide to **Diethyl 2-(4-nitrophenyl)malonate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Diethyl 2-(4-nitrophenyl)malonate**, a compound of interest for researchers, scientists, and professionals in drug development.

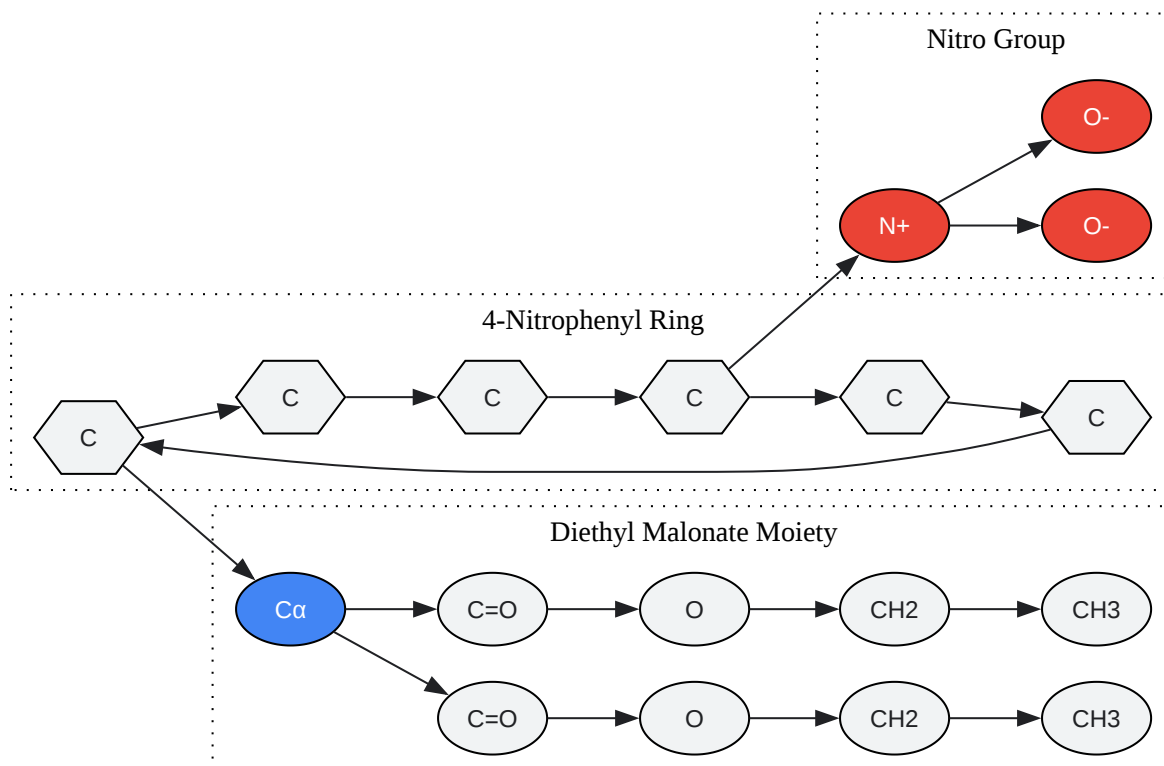
Core Molecular Data

Quantitative data for **Diethyl 2-(4-nitrophenyl)malonate** is summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ NO ₆	[1] [2] [3]
Molecular Weight	281.26 g/mol	[1]
Exact Mass	281.08993720 Da	[1]
CAS Number	10565-13-6	[1] [2]
IUPAC Name	diethyl 2-(4-nitrophenyl)propanedioate	[1]
SMILES	<chem>CCOC(=O)C(C1=CC=C(C=C1)C=C1)C(=O)OCC</chem>	[1]
InChI	InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3	[1]
InChIKey	VTWDYQVTRGDDEE-UHFFFAOYSA-N	[1]

Molecular Structure

The molecular structure of **Diethyl 2-(4-nitrophenyl)malonate** consists of a central alpha-carbon atom bonded to a 4-nitrophenyl group and two ethoxycarbonyl groups.



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Molecular Structure of **Diethyl 2-(4-nitrophenyl)malonate**

Experimental Protocols

The synthesis of **Diethyl 2-(4-nitrophenyl)malonate** is typically achieved through the alkylation of diethyl malonate. What follows is a generalized experimental protocol based on standard organic synthesis methodologies.

Objective: To synthesize **Diethyl 2-(4-nitrophenyl)malonate** via nucleophilic substitution.

Materials:

- Diethyl malonate
- Sodium ethoxide (or a similar strong base)

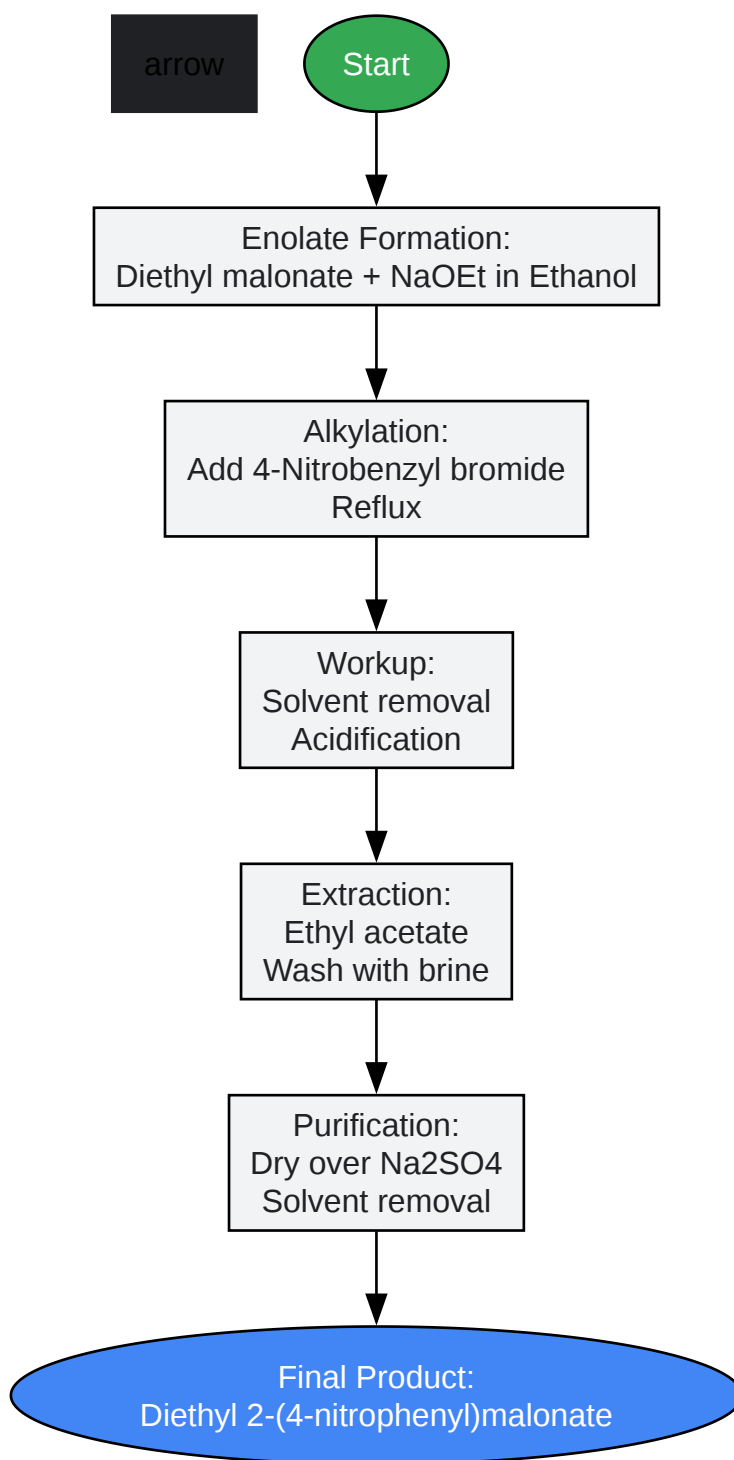
- 4-Nitrobenzyl bromide (or other suitable 4-nitrobenzyl halide)
- Anhydrous ethanol (or another suitable solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Enolate Formation:** A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a period to ensure complete formation of the diethyl malonate enolate.
- **Alkylation:** A solution of 4-nitrobenzyl bromide in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid.
- **Extraction and Purification:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed in vacuo to yield the crude product.
- **Final Purification:** The crude **Diethyl 2-(4-nitrophenyl)malonate** can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.



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Synthesis Workflow for **Diethyl 2-(4-nitrophenyl)malonate**

Applications in Research and Drug Development

Diethyl malonate and its derivatives are versatile building blocks in organic synthesis. The presence of the 4-nitrophenyl group in **Diethyl 2-(4-nitrophenyl)malonate** makes it a valuable intermediate for the synthesis of various target molecules in drug discovery. The nitro group can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse library of compounds for biological screening. This compound can serve as a precursor in the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications.

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References

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